

(R)-1-Phenyl-2-propanol: A Technical Guide to Safety, Handling, and Toxicology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

Cat. No.: B041500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, handling, and toxicological information for **(R)-1-Phenyl-2-propanol**. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this chiral alcohol. It is important to note that while this guide consolidates available data, comprehensive toxicological studies for this specific enantiomer are limited in the public domain. Much of the available data pertains to the racemic mixture of 1-Phenyl-2-propanol.

Chemical and Physical Properties

(R)-1-Phenyl-2-propanol, also known as (R)-(-)- α -Methylphenethyl alcohol, is a chiral secondary alcohol.^[1] It is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.^[2]

Table 1: Physical and Chemical Properties of 1-Phenyl-2-propanol

Property	Value	Reference
CAS Number	1572-95-8 ((R)-enantiomer)	[1]
698-87-3 (racemate)	[3]	
Molecular Formula	C ₉ H ₁₂ O	[1] [3]
Molecular Weight	136.19 g/mol	[1] [3]
Appearance	Colorless liquid	[3]
Boiling Point	219-221 °C	[4]
Flash Point	85 °C (185 °F) - closed cup	[5]
Density	0.973 g/mL at 25 °C	[4]
Solubility	Slightly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[6]

Safety and Handling

Proper handling and storage of **(R)-1-Phenyl-2-propanol** are crucial to ensure laboratory safety.

Hazard Identification

(R)-1-Phenyl-2-propanol is classified as a hazardous substance.[\[7\]](#) Key hazards include:

- Flammability: Combustible liquid.[\[8\]](#) Vapors may form explosive mixtures with air upon intense heating.
- Acute Toxicity: Harmful if swallowed.[\[3\]](#)[\[7\]](#)
- Irritation: Causes skin, eye, and respiratory system irritation.[\[7\]](#)
- Chronic Effects: Repeated exposure may cause skin dryness and cracking.[\[7\]](#)

Recommended Handling Procedures

- Ventilation: Use in a well-ventilated area.[7]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
 - Hand Protection: Wear suitable protective gloves.[8]
 - Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [8]
- Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands thoroughly after handling.[7]
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[8]

Storage

- Store in a cool, dry, well-ventilated area.[7]
- Keep containers tightly closed when not in use.[8]
- Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

- After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
- After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8]
- After inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[8]

- After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[8]

Toxicology

The toxicological properties of **(R)-1-Phenyl-2-propanol** have not been fully investigated. The available data is summarized below. It is important to note the principles of chiral toxicology, which suggest that enantiomers of a compound can exhibit different toxicological profiles due to their differential interactions with chiral biological molecules like enzymes and receptors. However, specific comparative toxicological studies between the (R)- and (S)-enantiomers of 1-phenyl-2-propanol are not readily available in the public literature.

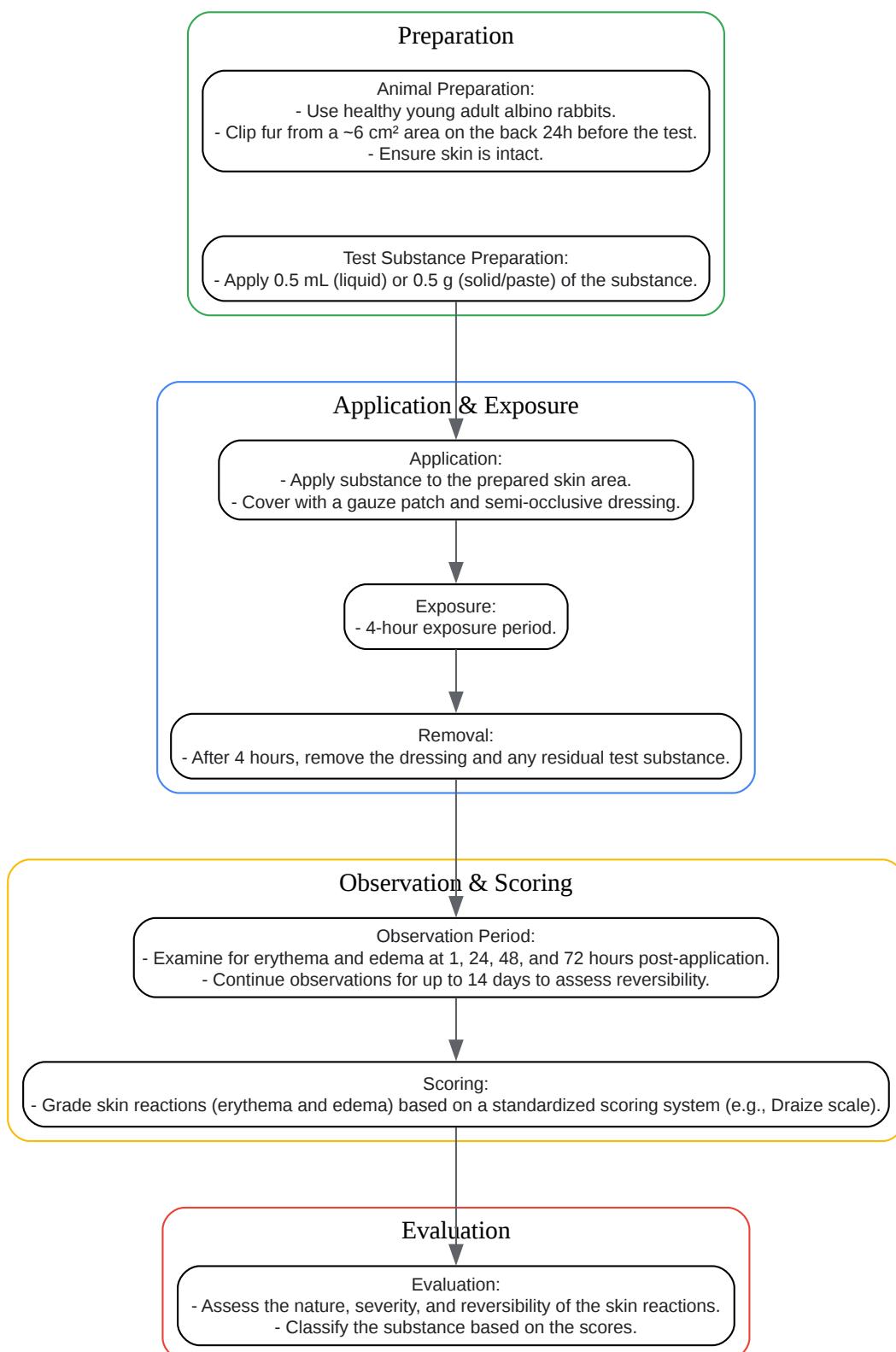
Table 2: Acute Toxicity Data for 1-Phenyl-2-propanol

Test	Species	Route	Value	Reference
LD ₅₀	Mouse	Intraperitoneal	520 mg/kg	[3]
LD ₅₀	Rat	Oral	Data not available	
LD ₅₀	Rabbit	Dermal	Data not available	
LC ₅₀	Rat	Inhalation	Data not available	

Irritation Data

Qualitative data indicates that 1-Phenyl-2-propanol is an irritant. Quantitative data from standardized tests like the Draize test are not available in the reviewed literature.

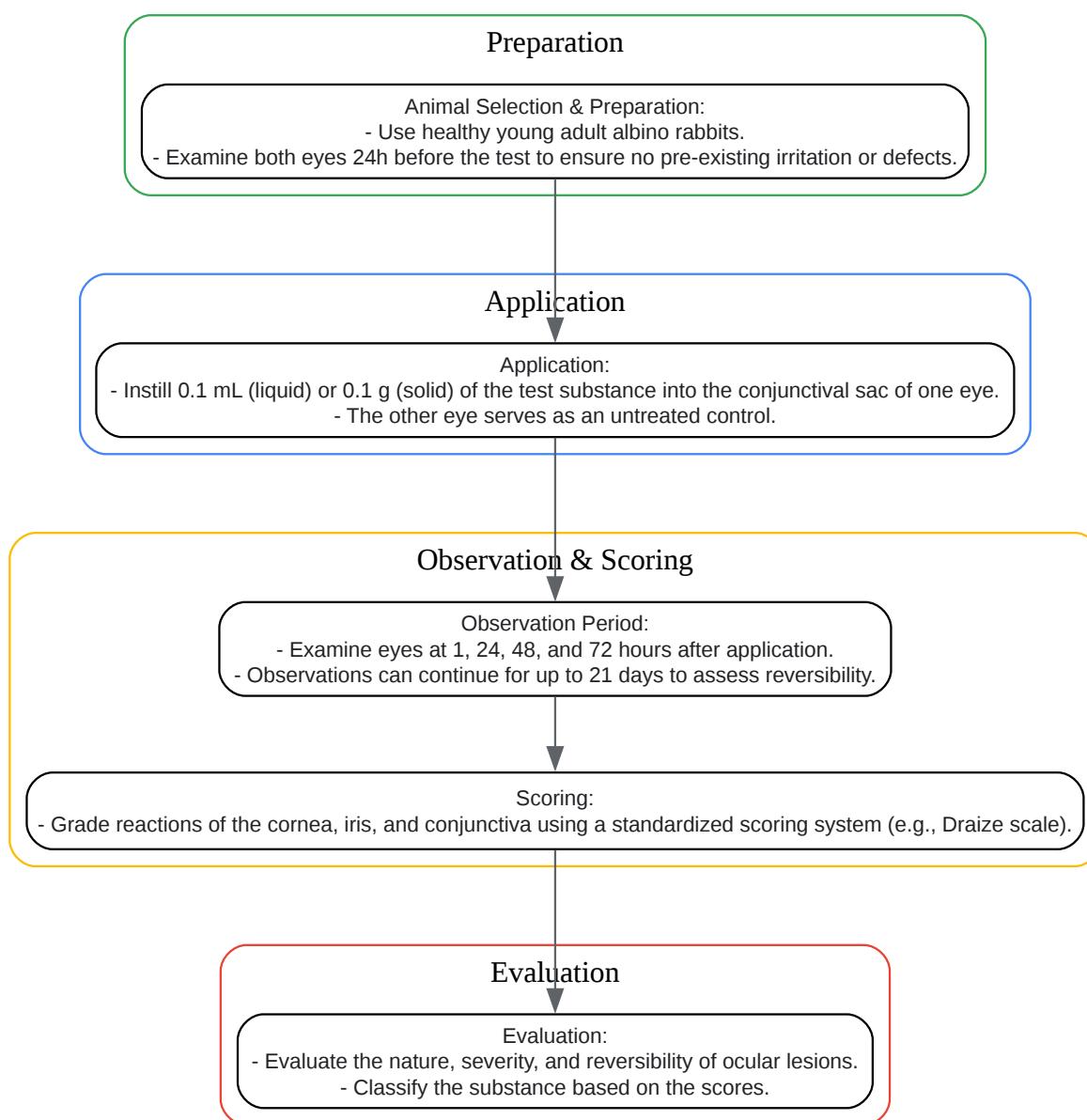
- Skin Irritation: The substance may cause moderate inflammation of the skin.[9] Repeated exposure can lead to non-allergic contact dermatitis, characterized by redness, swelling, and blistering.[7][9]
- Eye Irritation: Direct contact may cause eye irritation and damage in some individuals, with transient discomfort, tearing, or conjunctival redness.[7][9]


- Respiratory Irritation: Inhalation of high vapor concentrations may cause respiratory tract irritation, with symptoms such as coughing, sneezing, and headache.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to **(R)-1-Phenyl-2-propanol** are not available in the public literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

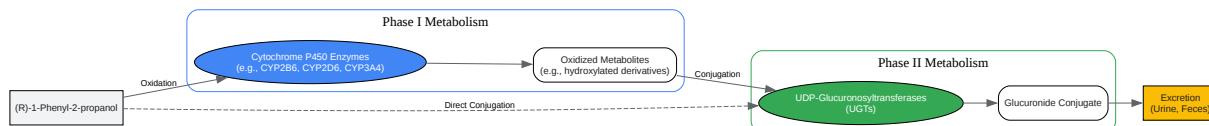

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

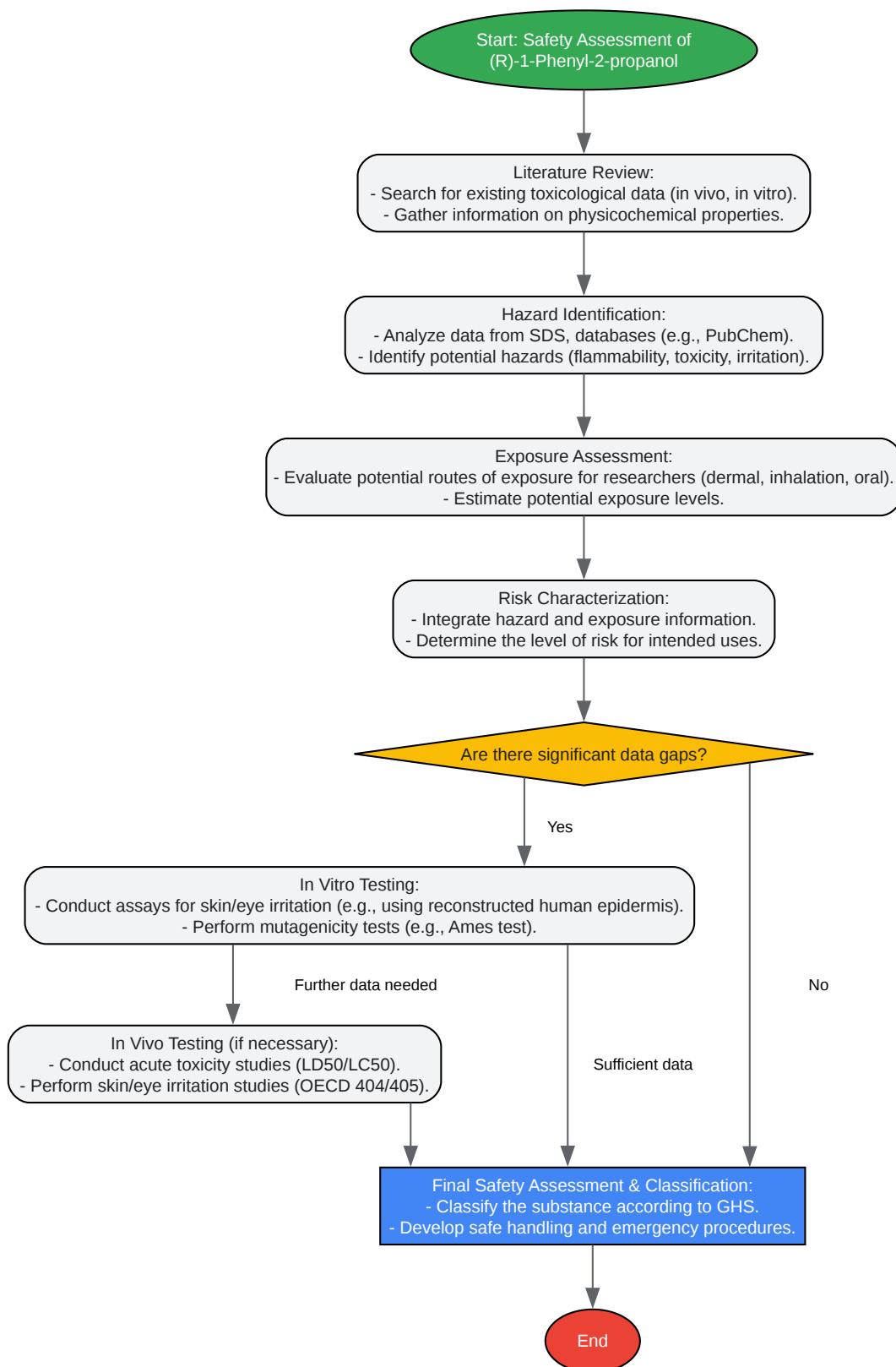


[Click to download full resolution via product page](#)

Caption: Workflow for Acute Eye Irritation Testing (OECD 405).

Metabolism

The metabolism of phenylpropanoid compounds generally involves cytochrome P450 (CYP) enzymes. For instance, cinnamate 4-hydroxylase (C4H), a member of the CYP73 family, is a key enzyme in the phenylpropanoid pathway. While a specific metabolic pathway for **(R)-1-Phenyl-2-propanol** in humans has not been definitively established in the available literature, a putative pathway can be proposed based on the metabolism of similar compounds. Phase I metabolism likely involves oxidation, potentially mediated by CYP enzymes, followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion. For a structurally related compound, 2-phenyl-1,3-di(4-pyridyl)-2-propanol, metabolism via the cytochrome P-450 mixed-function oxidase system has been demonstrated.[10]



[Click to download full resolution via product page](#)

Caption: Putative Metabolic Pathway for **(R)-1-Phenyl-2-propanol**.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a chemical like **(R)-1-Phenyl-2-propanol**, incorporating both existing data and potential experimental testing.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Chemical Safety Assessment.

Conclusion

(R)-1-Phenyl-2-propanol is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation. While a specific intraperitoneal LD₅₀ in mice has been established, comprehensive quantitative toxicological data, particularly for oral, dermal, and inhalation routes, is lacking in publicly available literature. The metabolism is presumed to proceed via cytochrome P450-mediated oxidation and subsequent glucuronidation, though specific pathways have not been elucidated for this compound. Due to the limited data, particularly regarding the potential for differential toxicity between its enantiomers, caution should be exercised when handling this chemical. Adherence to recommended safety and handling procedures is essential to minimize risk. Further research is needed to fully characterize the toxicological profile of **(R)-1-Phenyl-2-propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenyl-2-propanol, (-) | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PHENYL-2-PROPANOL | 14898-87-4 [chemicalbook.com]
- 5. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Fragrance material review on 2-phenyl-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(R)-1-Phenyl-2-propanol: A Technical Guide to Safety, Handling, and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041500#safety-handling-and-toxicology-information-for-r-1-phenyl-2-propanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com